molecular formula C19H17Cl2N3O2 B15105860 N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B15105860
M. Wt: 390.3 g/mol
InChI Key: GOIFBOGWNZSNBP-UHFFFAOYSA-N
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Description

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts to facilitate the reaction . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific chemical structure, which combines the indole moiety with a dichlorophenyl group.

Properties

Molecular Formula

C19H17Cl2N3O2

Molecular Weight

390.3 g/mol

IUPAC Name

N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H17Cl2N3O2/c1-24-16-5-3-2-4-12(16)10-17(24)19(26)23-9-8-22-18(25)14-7-6-13(20)11-15(14)21/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,26)

InChI Key

GOIFBOGWNZSNBP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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